molecular formula C7H11N3O2 B1529622 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1260665-09-5

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1529622
CAS No.: 1260665-09-5
M. Wt: 169.18 g/mol
InChI Key: MNFXHDKCPWMRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1260665-09-5) is a high-value, N-substituted triazole derivative of significant interest in modern chemical research. With a molecular formula of C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol, this compound serves as a versatile building block in medicinal chemistry, materials science, and as a ligand in catalysis . The core of its utility lies in the 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to participate in hydrogen bonding, which can be crucial for target binding . The strategic introduction of the tert-butyl group at the N1 position imparts significant steric and electronic effects. This bulky substituent influences the molecule's conformation, enhances solubility by suppressing aggregate formation, and can bias regioselectivity in subsequent synthetic steps, making it a powerful tool for molecular design . This compound is directly connected to the powerful concept of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) from which it can be derived . The carboxylic acid functional group at the 4-position provides a readily available handle for further functionalization through amide coupling, esterification, or reduction, allowing researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies . As such, this compound is an essential reagent for the synthesis of more complex molecules targeting various diseases, as well as for the development of advanced materials like coordination polymers with unique optical properties . Please note : This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use .

Properties

IUPAC Name

1-tert-butyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2,3)10-4-5(6(11)12)8-9-10/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFXHDKCPWMRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1260665-09-5) is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, potential as an antimicrobial agent, and its role in various biochemical assays.

This compound has a molecular formula of C7H11N3O2\text{C}_7\text{H}_{11}\text{N}_3\text{O}_2 and a molecular weight of 169.18 g/mol. Its structure includes a triazole ring and a carboxylic acid functional group, which contribute to its biological activity. The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
CAS Number1260665-09-5
Purity95%
Predicted Boiling Point329.4 ± 34.0 °C
pKa (Acidic Constant)3.37 ± 0.50

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

In a comparative study using COX inhibitor screening assays, several derivatives were tested against COX-1 and COX-2 enzymes. The IC50 values for selected compounds demonstrated significant inhibition:

CompoundIC50 (COX-1) μMIC50 (COX-2) μM
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
This compound TBDTBD

While specific IC50 values for this compound were not detailed in the available literature, its structural similarity to other effective triazole derivatives suggests potential efficacy against these enzymes .

Antimicrobial Activity

The antimicrobial properties of triazoles have been well-documented, particularly in their ability to inhibit fungal growth and bacterial proliferation. Triazoles function by disrupting cellular processes and inhibiting enzyme activities essential for microbial survival.

In laboratory settings, compounds similar to this compound have exhibited activity against various pathogens, including:

  • Bacteria : E. coli and S. aureus
  • Fungi : C. albicans and A. niger

The effectiveness is often measured through minimum inhibitory concentration (MIC) assays.

Case Studies

Several studies have explored the biological activities of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various substituted triazoles and evaluated their anti-inflammatory effects through in vivo models like carrageenan-induced paw edema . The results indicated promising anti-inflammatory activity correlated with structural modifications.
  • Complex Formation Studies : Research into lanthanum(III) complexes with triazole ligands showed that these complexes exhibited antioxidant properties and could scavenge free radicals effectively . This suggests that the incorporation of metal ions could enhance the biological activity of triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Potential :
    • 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceuticals. Its triazole moiety is a significant pharmacophore, often found in drugs targeting fungal infections and cancer therapies .
    • Case Study : Research indicates that derivatives of triazole compounds exhibit antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The introduction of the tert-butyl group enhances lipophilicity, potentially improving bioavailability .
  • Antimicrobial Activity :
    • The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential use in developing new antibiotics .

Agricultural Applications

  • Herbicide Development :
    • The triazole structure is pivotal in herbicide development. Compounds like this compound can be modified to enhance herbicidal activity against specific weeds while minimizing toxicity to crops .
    • Case Study : A series of experiments have been conducted to evaluate the herbicidal efficacy of triazole derivatives on common agricultural weeds. Results indicate that certain modifications in the structure significantly improve their effectiveness .
  • Insecticides :
    • The compound's ability to act as a precursor for insecticides has been explored. Triazole derivatives have been synthesized and tested for their insecticidal properties against pests such as aphids and beetles .

Materials Science

  • Polymer Chemistry :
    • This compound can be utilized in the synthesis of functional polymers through click chemistry reactions. Its ability to form stable linkages makes it suitable for creating advanced materials with tailored properties .
    • Applications : These polymers can be used in coatings, adhesives, and drug delivery systems due to their enhanced mechanical properties and biocompatibility.
  • Nanotechnology :
    • The compound has potential applications in nanotechnology for the development of nanocarriers for drug delivery systems. Its chemical stability and ability to form complexes with metal ions can be leveraged to create nanostructures for targeted therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid with structurally analogous triazole-carboxylic acid derivatives, focusing on synthesis, structural properties, and functional applications.

Structural and Substituent Effects

Compound Name Substituent(s) Key Structural Features
This compound N1: tert-butyl Bulky tert-butyl group enhances steric hindrance, potentially reducing reactivity at N1.
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid N1: 2-aminophenyl Aromatic ring introduces planarity; X-ray shows phenyl and triazole rings are perpendicular, forming a kink-like structure.
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid N1: 4-ethoxyphenyl; C5: formyl Formyl group at C5 promotes ring-chain tautomerism; dominant open form undergoes decarboxylation at 175°C.
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid N1: 2,6-difluorobenzyl Fluorine atoms enhance hydrophobicity and antimicrobial activity.

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

  • Step 1: Formation of 1-(tert-butyl)-1,2,3-triazole

    The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as the "click" reaction, is widely used to synthesize 1,2,3-triazoles regioselectively. In this context, a tert-butyl-substituted azide or alkyne can be reacted with a complementary alkyne or azide to form the 1-(tert-butyl)-1,2,3-triazole intermediate.

  • Step 2: Functionalization at the 4-position

    The 4-position on the triazole ring can be functionalized by electrophilic substitution or by starting from an alkyne or azide bearing a carboxyl precursor. Alternatively, post-cyclization oxidation of a methyl or aldehyde group at the 4-position to a carboxylic acid is possible.

  • Step 3: Hydrolysis or oxidation

    If a carboxylic acid precursor such as an ester or nitrile is introduced, hydrolysis under acidic or basic conditions yields the target carboxylic acid.

Direct Alkylation and Carboxylation Route

  • Step 1: Synthesis of 1H-1,2,3-triazole-4-carboxylic acid

    The parent triazole-4-carboxylic acid can be synthesized by cyclization of appropriate hydrazine derivatives with carboxylated precursors or via ring transformation reactions.

  • Step 2: N-1 tert-butylation

    The tert-butyl group is introduced by alkylation of the nitrogen at position 1 using tert-butyl halides (e.g., tert-butyl bromide) under basic conditions. This step requires careful control to avoid alkylation at other nitrogen atoms or ring positions.

Alternative Synthetic Routes

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
CuAAC (Click Chemistry) tert-Butyl azide or alkyne + alkyne or azide Copper(I) salts (CuSO4 + reductant) Mild, aqueous or organic solvent, room temp to 60°C High regioselectivity, mild conditions Requires preparation of substituted azide/alkyne
Direct N-1 Alkylation 1H-1,2,3-triazole-4-carboxylic acid tert-Butyl bromide, base (e.g., K2CO3) Polar aprotic solvent (DMF), elevated temperature Straightforward, uses commercially available triazole Possible side reactions, regioselectivity control needed
Hydrazine/azide cyclization tert-Butyl hydrazine or azide + carboxylated precursor Acid/base catalysts Heating under reflux Potential for one-pot synthesis Limited substrate scope
Transition metal-catalyzed cyclization Alkynes and azides with tert-butyl substituent Ru or other metal catalysts Elevated temperature, inert atmosphere Alternative regioselectivity More complex catalyst systems

Research Findings and Optimization Notes

  • Regioselectivity: The CuAAC method is the most reliable for obtaining 1,4-disubstituted 1,2,3-triazoles with high regioselectivity, which is essential for placing the tert-butyl group at N-1 and the carboxyl group at C-4.

  • Yield and Purity: Optimized CuAAC reactions yield the desired triazole in high purity and yield (typically >80%), with minimal side products.

  • Functional Group Compatibility: CuAAC tolerates a wide range of functional groups, allowing introduction of carboxylic acid precursors or protected forms that can be deprotected post-cyclization.

  • Alkylation Challenges: Direct alkylation of triazole nitrogen can suffer from competing alkylation at other nitrogen atoms or ring positions; thus, reaction conditions (solvent, temperature, base) must be optimized.

  • Patent Literature: Patents indicate the use of tert-butyl azides and alkynes in CuAAC to prepare substituted triazoles, including carboxylic acid derivatives, highlighting industrial relevance and scalability.

Q & A

Q. What are the standard synthetic routes for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This involves reacting a tert-butyl-substituted azide with a propiolic acid derivative under mild conditions (e.g., sodium ascorbate as a reductant and aqueous/organic solvent mixtures). The reaction proceeds regioselectively to form the 1,4-disubstituted triazole core . Post-cycloaddition hydrolysis or deprotection steps may be required to generate the free carboxylic acid group.

Q. How can crystallographic data validate the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, analogous triazole-carboxylic acids (e.g., 1-benzyl-5-methyl derivatives) have been characterized with R factors < 0.06, confirming bond lengths, angles, and substituent positions. Software like SHELXL is widely used for refinement, leveraging high-resolution data to resolve electron density maps .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., distinguishing 1,4- vs. 1,5-triazole isomers). The tert-butyl group appears as a singlet (~1.3–1.5 ppm), while the carboxylic acid proton is typically absent due to exchange in DMSO-d6_6.
  • FT-IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the carboxylic acid group.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular formula and purity .

Advanced Research Questions

Q. How do electronic and steric effects of the tert-butyl group influence reactivity and biological activity?

The tert-butyl group enhances steric hindrance, reducing nonspecific binding in biological systems. Electronically, it is mildly electron-donating, which stabilizes the triazole ring’s π-system. Comparative studies with fluorophenyl or chlorophenyl analogs show that bulky substituents like tert-butyl improve metabolic stability but may reduce solubility, necessitating formulation optimization (e.g., salt formation or prodrug strategies) .

Q. How can contradictory data in biological assays (e.g., antiproliferative activity) be resolved?

Contradictions often arise from substituent positioning and assay conditions. For example:

SubstituentPositionActivity (NCI-H522 cells)Source
CF3_3paraGP = 68.09%
FmetaGP = 62.47%
Meta-substituted derivatives (like the tert-butyl analog) may exhibit lower activity due to reduced π-π stacking with target proteins. Dose-response curves and computational docking (e.g., AutoDock Vina) can clarify structure-activity relationships .

Q. What computational methods predict the compound’s behavior in drug delivery systems?

Molecular dynamics (MD) simulations assess solubility and permeability. For example, the logP value (~2.5 for tert-butyl derivatives) correlates with membrane penetration. Quantum mechanical calculations (DFT) model tautomerization or zwitterion formation, which affects ionization states in physiological environments .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

LC-MS/MS and HPLC-PDA are used to track impurities. Common byproducts include:

  • Unreacted azides : Removed via silica gel chromatography.
  • Oxidation products : Carboxylic acid esters or amides, minimized under inert atmospheres. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines reveal degradation pathways .

Methodological Considerations

Q. What strategies optimize reaction yields in CuAAC syntheses?

  • Catalyst loading : 5–10 mol% Cu(I) (e.g., CuBr(PPh3_3)3_3) maximizes regioselectivity.
  • Solvent systems : DMSO/H2_2O (1:1) improves solubility of polar intermediates.
  • Temperature : 25–50°C balances reaction rate and side-product formation .

Q. How does crystallographic twinning affect structural analysis?

Twinning, common in triazole derivatives, distorts diffraction patterns. SHELXD and TWINLAW tools can deconvolute overlapping reflections. For high-resolution data (d-spacing < 1.0 Å), twin refinement in SHELXL achieves R1_1 < 0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.